2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone
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Overview
Description
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone is an organic compound that features two pyridine rings connected by a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone typically involves the reaction of 2-bromopyridine with 4-pyridylmagnesium bromide, followed by the addition of acetone. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridinyl)-1-(3-pyridinyl)-1-propanone
- 2-(2-Pyridinyl)-1-(2-pyridinyl)-1-propanone
- 4-(2-Pyridinyl)pyrimidine-2-thiol
Uniqueness
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone is unique due to its specific arrangement of pyridine rings and the presence of a propanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6312-08-9 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-pyridin-2-yl-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H12N2O/c1-10(12-4-2-3-7-15-12)13(16)11-5-8-14-9-6-11/h2-10H,1H3 |
InChI Key |
RXIQIWCMEYWGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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